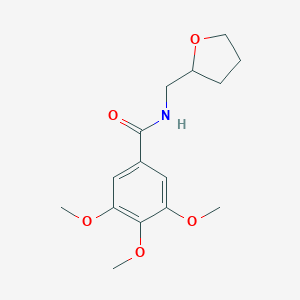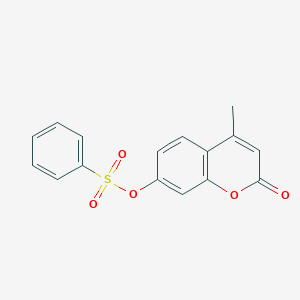
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are known to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .
Action Environment
The properties of thiadiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
1,3,4-thiadiazole derivatives, the family to which this compound belongs, have been reported to exhibit a wide range of biological activities . These compounds can interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide are not currently known.
Cellular Effects
Related 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activity against selected human cancer cell lines
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced thiadiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition, particularly urease inhibition, which is relevant in the treatment of certain infections.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position of the thiadiazole ring can affect the compound’s lipophilicity, steric properties, and overall pharmacokinetic profile, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDBMOCWFUTDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromo-6-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B387298.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B387299.png)

![N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-methylquinoline-3-carboxamide](/img/structure/B387305.png)
![11-{3-Nitrophenyl}-4,10-dimethyl-2,8-bis(4-methylphenyl)-2,3,8,9-tetraazadispiro[4.0.4.1]undeca-3,9-diene-1,7-dione](/img/structure/B387307.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2,3-dimethoxybenzylidene)butanohydrazide](/img/structure/B387308.png)
![(1S,2S,3aR)-7-chloro-1-(4-methylbenzoyl)-2-(3-nitrophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B387310.png)

![N'-(3-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B387316.png)
![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B387318.png)

![N-[3,5-bis(phenylsulfanyl)phenyl]-3-fluorobenzamide](/img/structure/B387321.png)

